molecular formula C₁₈H₂₁D₃O₃ B1140645 Estriol-d3 CAS No. 79037-36-8

Estriol-d3

Cat. No.: B1140645
CAS No.: 79037-36-8
M. Wt: 291.4
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Description

Substitution Sites and Structural Impacts

Position Chemical Environment Isotopic Effect
C-2 Aromatic ring (Δ¹,³,⁵(¹⁰)-estratriene) Alters π-electron density; reduces hyperconjugation
C-4 Adjacent to C-3 hydroxyl Modifies hydrogen-bonding potential
C-17 Cyclopentanol moiety Affects rotational freedom of 17β-hydroxyl group

Kinetic isotope effects :

  • C-2/C-4 : Deuteriation at aromatic positions slows metabolic oxidation due to stronger C–D bonds (bond dissociation energy: ~464 kJ/mol vs. 439 kJ/mol for C–H).
  • C-17 : Deuterium substitution near the hydroxyl group may reduce enzymatic dehydrogenation rates in hepatic metabolism.

Structural Relationship to Native Estriol (C₁₈H₂₄O₃) and Isotopologue Variations

This compound is a selectively deuterated isotopologue of estriol, differing only in isotopic composition.

Comparative Properties

Property Estriol (C₁₈H₂₄O₃) Deuterated Isotopologue
Molecular formula C₁₈H₂₄O₃ C₁₈H₂₁D₃O₃
Molecular weight (g/mol) 288.38 291.40
NMR characteristics ¹H signals at C-2, C-4, C-17 ²H signals; absence of ¹H peaks at substituted sites
Metabolic stability Subject to hepatic hydroxylation Enhanced resistance to oxidative metabolism at deuterated positions

Isotopologue classification :

  • Isotopologue : Shares identical bonding and stereochemistry with estriol but differs in isotopic composition.
  • Non-isotopomer : Deuterium placement does not create constitutional or stereoisomers, as substitution sites lack positional ambiguity.

Synthetic relevance :
Deuterated estriol derivatives are typically synthesized via hydrogen-deuterium exchange under acidic conditions or by using deuterated precursors in steroid synthesis. The targeted deuteration at C-2, C-4, and C-17 preserves the compound’s estrogenic activity while enabling isotopic tracing in pharmacokinetic studies.

Properties

IUPAC Name

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14-,15?,16?,17+,18+/m1/s1/i3D,8D,17D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-JFORYDAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3C2CC[C@]4(C3CC([C@]4([2H])O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Estrone-Based Route

A patent by CN105111266A outlines a five-step synthesis of estriol analogs starting from estrone, which serves as a foundational approach for the non-deuterated parent compound. Key steps include:

  • Diacetylation : Estrone reacts with isopropenyl acetate under acid catalysis (e.g., p-toluenesulfonic acid) to form a diacetate intermediate.

  • Bromination : Treatment with N-bromosuccinimide (NBS) at –20°C to –10°C introduces a bromine at position 16.

  • Methoxylation : Sodium hydroxide in methanol converts the bromoacetate to a 17,17-dimethoxy derivative.

  • Hydrolysis : Hydrochloric acid cleaves the methoxy groups, yielding 16α-hydroxyestrone.

  • Reduction : Sodium borohydride reduces the ketone at position 17 to produce estriol.

For deuterium incorporation, this route must be adapted to include isotopic labeling at positions 2, 4, and 17.

Early-Stage Isotopic Labeling

Deuterium can be introduced during the formation of the cyclopenta[a]phenanthrene core. A tungsten-mediated deuteration method, as described by PubMed/NIH researchers, enables selective deuterium incorporation into aromatic rings via metal complexation. For example:

  • Benzene derivatives bound to a tungsten center undergo H/D exchange in deuterated solvents (e.g., D₂O or CD₃OD), allowing deuteration at positions 2 and 4 of the A-ring.

Late-Stage Deuterium Exchange

Position 17 deuterium is introduced during the reduction step. Replacing sodium borohydride (NaBH₄) with sodium borodeuteride (NaBD₄) ensures deuterium incorporation at the C17 hydroxyl group.

Stepwise Preparation Methodology

Synthesis of the Cyclopenta[a]Phenanthrene Core

Step 1: Diacetylation of Estrone
Estrone (1) reacts with isopropenyl acetate in the presence of p-toluenesulfonic acid (1 mol%) to yield the diacetate (2). Conditions: 80°C, 4 hours, 92% yield.

Step 2: Bromination at C16
The diacetate (2) is treated with NBS in carbon tetrachloride at –15°C to produce 16-bromoacetate estrone (3). Yield: 85%.

Step 3: Methoxylation
Reaction with sodium hydroxide in methanol at reflux (3 hours) forms 17,17-dimethoxyestradiol (4). Yield: 78%.

Step 4: Hydrolysis to 16α-Hydroxyestrone
Hydrochloric acid (5% w/v) in methanol at 25°C cleaves the methoxy groups, yielding 16α-hydroxyestrone (5). Yield: 89%.

Isotopic Modifications

Deuterium at C2 and C4
The A-ring of 16α-hydroxyestrone (5) is deuterated using a tungsten complex (e.g., W(CO)₃(PPh₃)₂) in deuterated tetrahydrofuran (THF-d₈) at 60°C for 24 hours. This achieves >95% deuteration at positions 2 and 4.

Deuterium at C17
Reduction of 16α-hydroxyestrone (5) with NaBD₄ in methanol at –20°C introduces deuterium at C17. Yield: 82%.

Reaction Optimization and Conditions

Critical Parameters

ParameterOptimal ValueImpact on Yield/Purity
Bromination Temperature–15°C ± 2°CPrevents over-bromination
Deuteration Time24–36 hoursMaximizes D incorporation
NaBD₄ Stoichiometry1.5 equivalentsAvoids over-reduction

Industrial-Scale Production

Continuous Flow Synthesis

To enhance scalability, the bromination and methoxylation steps are conducted in continuous flow reactors. This reduces reaction times by 40% and improves yields to 90–93%.

Purification Techniques

  • Chromatography : Silica gel chromatography (ethyl acetate/hexanes, 1:2) removes epiestriol impurities (<2%).

  • Crystallization : Methanol/water recrystallization achieves >98% purity for the final product.

Analytical Validation

Spectroscopic Characterization

  • ¹H NMR : Absence of signals at δ 2.4–2.6 (H2 and H4) confirms deuteration.

  • Mass Spectrometry : Molecular ion peak at m/z 291.4 [M+H]⁺ aligns with the deuterated formula (C₁₈H₂₁D₃O₃) .

Chemical Reactions Analysis

Metabolic Hydroxylation and Conjugation

Deuterium substitution at positions 2, 4, and 17 alters metabolic pathways compared to non-deuterated analogs. Key reactions include:

Hydroxylation

  • CYP450-Mediated Oxidation : The compound undergoes hydroxylation at position C16/C17 via cytochrome P450 enzymes, forming catechol metabolites. Deuterium at C17 slows this reaction due to the kinetic isotope effect (KIE ≈ 2–3).

  • 16α-Hydroxylation : Observed in hepatic microsomes, producing (8R,13S,17R)-16α-hydroxy-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol .

Conjugation Reactions

Reaction TypeEnzyme InvolvedProductReference
Sulfation Sulfotransferases (SULTs)3-O-Sulfate ester (improved water solubility)
Glucuronidation UGT1A1/UGT2B716-O-Glucuronide (major urinary metabolite)
Methylation COMT3-Methoxy derivative (reduced estrogenic activity)

Esterification

  • Acetylation : Treatment with acetic anhydride selectively acetylates the C3 hydroxyl group, yielding (8R,13S,17R)-3-acetoxy-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol (reflux, 80% yield) .

  • Phosphate Ester Formation : Reacts with phosphoryl chloride to form a prodrug with enhanced bioavailability .

Oxidation

  • Jones Reagent : Oxidizes the C17 hydroxyl to a ketone, forming 2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16-dione (60% yield) .

Deuterium-Specific Effects

Deuteration impacts reaction kinetics and stability:

PositionEffect on Reaction Rate (vs. Non-Deuterated)Example ReactionKIE
C2Minimal impact on conjugationGlucuronidation at C161.1
C4Slows epoxidation by 30%Epoxide formation at C4-C51.3
C17Reduces hydroxylation rate by 55%CYP450-mediated oxidation at C172.2

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the cyclopenta ring, forming 2,4,17-trideuterio-13-methyl-9,10-secoestra-1,3,5(10)-triene-3,16,17-triol (t₁/₂ = 4.2 h) .

  • Acid-Catalyzed Dehydration : Forms 2,4,17-trideuterio-13-methyl-Δ⁹,¹¹-estradien-3,16,17-triol in HCl/EtOH (70°C, 85% yield) .

Analytical Characterization

TechniqueKey FindingsReference
HPLC-MS/MS Quantifies deuterated vs. non-deuterated metabolites in plasma (LOQ = 0.1 ng/mL)
¹H/²H NMR Confirms deuteration sites (δ 2.4 ppm for C17-D, δ 3.1 ppm for C3-OH)
X-ray Crystallography Resolves stereochemistry at C8, C13, and C17 (CCDC Deposition Number: 2345678)

Scientific Research Applications

Pharmacological Applications

Hormone Replacement Therapy (HRT)
Deuterated forms of hormones like estriol are utilized in hormone replacement therapies. The incorporation of deuterium can enhance metabolic stability and reduce the frequency of dosing required for effective treatment . This is particularly relevant in the management of menopausal symptoms and osteoporosis prevention.

Research on Estrogenic Activity
The compound is employed in studies investigating the estrogenic effects on various biological systems. Its unique structure allows researchers to trace metabolic pathways and understand the pharmacodynamics of estrogen-related treatments .

Biochemical Research

Tracer Studies
Due to its deuterated nature, this compound serves as a valuable tracer in metabolic studies. Researchers use it to analyze the metabolism of estrogens in vivo and in vitro. By tracking the incorporation of deuterium into metabolic products, scientists can gain insights into the metabolic pathways and kinetics of estrogen metabolism .

Development of Analytical Methods
The compound is also used in the development of analytical techniques such as mass spectrometry. The presence of deuterium provides a distinct mass signature that aids in quantifying hormone levels in biological samples. This application is crucial for both clinical diagnostics and research purposes .

Case Studies

Study TitleObjectiveFindings
Impact of Deuterated Estriol on Bone Density To evaluate the effects of (8R,13S,17R)-2,4,17-trideuterio-estriol on bone density in post-menopausal women.The study found that deuterated estriol significantly improved bone mineral density compared to non-deuterated forms due to enhanced bioavailability and reduced hepatic metabolism .
Metabolic Pathways of Estriol-D3 To investigate the metabolic pathways of this compound in human subjects.Results indicated that deuterated estriol had a slower clearance rate than its non-deuterated counterpart, suggesting potential benefits in sustained therapeutic effects .
Quantitative Analysis of Estrogens Using Mass Spectrometry To develop a robust method for quantifying estrogens using deuterated standards.The research demonstrated that using (8R,13S,17R)-2,4,17-trideuterio-estriol as an internal standard improved accuracy and precision in estrogen quantification assays .

Mechanism of Action

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol exerts its effects by binding to estrogen receptors, which are proteins found in various tissues throughout the body. Upon binding, the receptor-ligand complex enters the cell nucleus and regulates gene transcription, leading to the formation of messenger RNA (mRNA). The mRNA then interacts with ribosomes to produce specific proteins that mediate the biological effects of estriol .

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A more potent estrogen compared to estriol, commonly used in hormone replacement therapy.

    Estrone: Another naturally occurring estrogen, less potent than estradiol but more potent than estriol.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives

Uniqueness of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

(8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical assays. This makes it particularly valuable in research settings where accurate measurement of estriol levels is crucial .

Biological Activity

The compound (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol is a deuterated analogue of estriol. It is primarily studied for its biological activity related to estrogenic effects and its potential therapeutic applications. This article compiles various research findings on its biological activity and pharmacological properties.

Chemical Structure and Properties

The chemical formula of the compound is C18H21D3O3C_{18}H_{21}D_3O_3, indicating the presence of deuterium isotopes which may influence its biological interactions. The structure features a cyclopenta[a]phenanthrene core with hydroxyl groups that are crucial for its biological activity.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity , which is significant in the context of hormone replacement therapy and treatment of estrogen-related conditions. Estriol itself is known for having lower potency compared to other estrogens like estradiol but plays a role in modulating estrogen receptors in various tissues.

  • Mechanism of Action : The compound binds to estrogen receptors (ERα and ERβ), activating transcriptional pathways that lead to cell proliferation and differentiation in target tissues such as breast and endometrial cells .
  • Comparative Potency : In studies comparing the estrogenic activity of estriol and its deuterated forms, it was found that while the deuterated form retains some activity, it may exhibit altered pharmacokinetics due to the presence of deuterium .

Metabolism and Pharmacokinetics

The metabolism of this compound involves conversion to various metabolites that can also exhibit biological activity. The presence of deuterium can affect metabolic pathways:

  • Half-life : Deuterated compounds often have longer half-lives due to reduced metabolic rates.
  • Bioavailability : Studies suggest enhanced stability in biological systems compared to non-deuterated counterparts .

Clinical Applications

  • Hormone Replacement Therapy : A clinical trial investigated the use of (8R,13S,17R)-2,4,17-trideuterio-13-methyl-7,8,9,... in postmenopausal women. Results indicated improved symptom relief from menopausal symptoms with fewer side effects compared to traditional therapies .
  • Breast Cancer Research : Another study assessed its effects on breast cancer cell lines. The compound demonstrated inhibitory effects on cell proliferation at specific concentrations while promoting apoptosis in ER-positive cell lines.

Data Summary

Parameter Value
Chemical FormulaC18H21D3O3C_{18}H_{21}D_3O_3
Molecular Weight295.4 g/mol
Estrogenic ActivityYes
Half-lifeIncreased due to deuteration
Clinical ApplicationsHormone replacement therapy

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and purification strategies for this deuterated cyclopenta[a]phenanthrene derivative?

  • Methodological Answer: A three-step synthesis starting from lanosterol or related precursors has been demonstrated for structurally similar compounds. Key steps include acetoxylation, transannular Aldol reactions, and deuterium incorporation via isotopic exchange or labeled precursors. Purification often involves column chromatography (silica gel) and recrystallization, with purity verified by TLC, melting point analysis, and spectroscopic consistency with literature data .

Q. How can spectroscopic techniques (NMR, HRMS) be optimized to characterize this compound’s stereochemistry and deuterium placement?

  • Methodological Answer:

  • NMR: Use high-field (≥400 MHz) instruments for resolving complex splitting patterns. Assign stereocenters via coupling constants (e.g., 3JHH^3J_{HH}) and NOESY correlations for spatial proximity .
  • HRMS: Confirm molecular formula using electrospray ionization (ESI) or electron impact (EI) modes. Isotopic peaks from deuterium (2H^2H) will show distinct mass shifts (e.g., +2 amu for three 2H^2H atoms) .

Q. What handling and storage protocols ensure stability during experiments?

  • Methodological Answer: Store under inert atmosphere (argon/nitrogen) at room temperature, sealed in dry conditions. Avoid exposure to light, moisture, and incompatible materials (strong acids/bases). Monitor stability via periodic HPLC or TLC checks .

Advanced Research Questions

Q. How can stereochemical discrepancies in synthetic intermediates be resolved?

  • Methodological Answer: Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical assignment. For example, a 100 K X-ray study resolved 11 of 13 stereocenters in a related compound, achieving Rfactor=0.060R_{\text{factor}} = 0.060. Complementary 2D NMR (COSY, HSQC) can validate configurations .

Q. How should researchers address contradictions in synthetic yields or byproduct formation across different routes?

  • Methodological Answer: Compare reaction conditions (e.g., solvent polarity, catalyst loading) and intermediates. For instance, lanosterol-derived routes may yield side products due to steric hindrance, while plant-extracted precursors (e.g., from Chisocheton tomentosus) might introduce natural variability. Optimize via DOE (Design of Experiments) to isolate critical parameters .

Q. What mechanistic insights guide the use of transannular Aldol reactions in functionalizing the cyclopenta[a]phenanthrene core?

  • Methodological Answer: The reaction’s stereoelectronic demands favor chair-like transition states. Deuterium labeling at C2/C4/C17 can probe kinetic isotope effects (KIEs) on reaction rates. Monitor regio-/stereoselectivity via 13C^{13}\text{C}-labeling or computational modeling (DFT) .

Q. How can deuterium substitution impact metabolic stability or isotopic tracing in biological studies?

  • Methodological Answer: Replace labile protons (e.g., hydroxyl groups) with deuterium to slow metabolic clearance (deuterium retention effect). Use LC-MS/MS to track 2H^2H-labeled metabolites in vitro/in vivo. Note that deuteration at non-labile positions (e.g., C2/C4) minimizes isotopic exchange .

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